molecular formula C6H4FNO3 B1304201 3-Fluoro-2-nitrophenol CAS No. 385-01-3

3-Fluoro-2-nitrophenol

Cat. No. B1304201
CAS RN: 385-01-3
M. Wt: 157.1 g/mol
InChI Key: GAWNBKUTBVLIPL-UHFFFAOYSA-N
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Patent
US06211373B1

Procedure details

To a solution of 2-nitro-3-fluorophenol(1 g, 6.4 mmol) in methanol(250 mL) was added 10% Pd/C (1 g). The mixture was flushed with argon, then hydrogen was bubbled through the solution for 10 min. and a hydrogen atmosphere was maintained at balloon pressure overnight. The mixture was filtered through celite and the celite was washed with methanol. The solvent was evaporated and chromatography of the resulting solid on silica gel (5% MeOH/CH2Cl2) gave the desired product(650 mg, 80.2%). 1H NMR (CD3OD): d 6.41-6.17 (m, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
80.2%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:11])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1F)O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was flushed with argon
CUSTOM
Type
CUSTOM
Details
hydrogen was bubbled through the solution for 10 min.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
a hydrogen atmosphere was maintained at balloon pressure overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the celite was washed with methanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1F)O
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 80.2%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.